molecular formula C22H29N3O3S B2368147 N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide CAS No. 953943-25-4

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2368147
CAS No.: 953943-25-4
M. Wt: 415.55
InChI Key: DZISUBARTBYFHQ-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that features a pyrrolidine ring, a phenethyl group, and a sulfamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of these intermediates with the propionamide moiety under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenethyl sulfamoyl compounds, such as:

Uniqueness

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-methyl-4-[2-(4-pyrrolidin-1-ylphenyl)ethylsulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-3-22(26)24-19-8-11-21(17(2)16-19)29(27,28)23-13-12-18-6-9-20(10-7-18)25-14-4-5-15-25/h6-11,16,23H,3-5,12-15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZISUBARTBYFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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